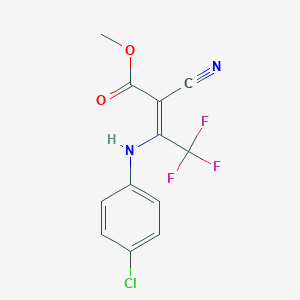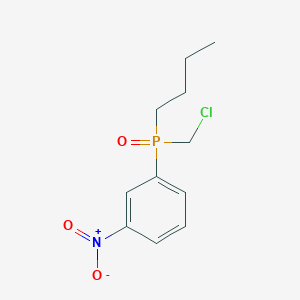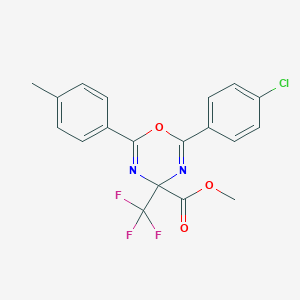![molecular formula C18H14N6O B396434 methyl -d]pyrimidin-7-one](/img/structure/B396434.png)
methyl -d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl -d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl -d]pyrimidin-7-one can be synthesized through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . These reactions typically require specific conditions such as high temperatures and the presence of catalysts or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
methyl -d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with m-chloroperbenzoic acid can yield sulfoxide or sulfone derivatives . Substitution reactions can produce halogenated or alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
methyl -d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of methyl -d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives of this compound act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
methyl -d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-one: This compound has a similar structure but differs in the position of nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-d]pyrimidin-7-one: This compound contains a pyrazole ring fused to the pyrimidine ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be fine-tuned through chemical modifications.
Propiedades
Fórmula molecular |
C18H14N6O |
|---|---|
Peso molecular |
330.3g/mol |
Nombre IUPAC |
2-methoxy-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6O/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
XJUAXPVBRZJGON-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B396351.png)

![N-[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B396355.png)
![N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396356.png)
![4-chloro-N-[2,2,2-trifluoro-1-[(4-methoxybenzyl)(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396357.png)

![2-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B396361.png)
![N-[1-[benzyl(tetrahydro-2-furanylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B396362.png)
![N-[1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B396364.png)
![N-[2,2,2-trifluoro-1-(2-phenylhydrazino)-1-(trifluoromethyl)ethyl]isonicotinamide](/img/structure/B396365.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B396366.png)


![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-methyl-2-pyrimidinamine](/img/structure/B396374.png)
